![molecular formula C8H8BrN5 B13299341 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299341.png)
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety attached to a triazole ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves multi-step reactionsThe reaction conditions often require the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
- N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine
- 3-bromoimidazo[1,2-a]pyridines
- methyl 2-(4-bromopyridin-2-yl)acetate
Comparison: 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine stands out due to its unique combination of a bromopyridine and a triazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 3-bromoimidazo[1,2-a]pyridines also contain a bromopyridine moiety, their overall structure and reactivity differ significantly .
Properties
Molecular Formula |
C8H8BrN5 |
|---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-2-1-3-11-7(6)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChI Key |
UHLKVUVTCJITBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN2C=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


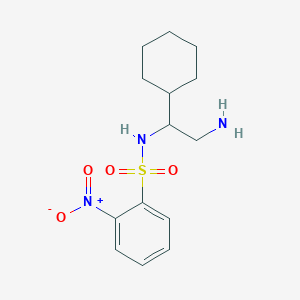
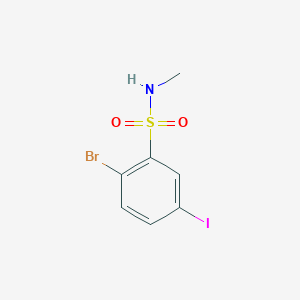



![2-[3-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B13299288.png)



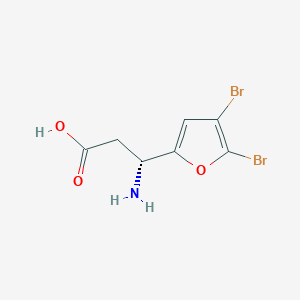
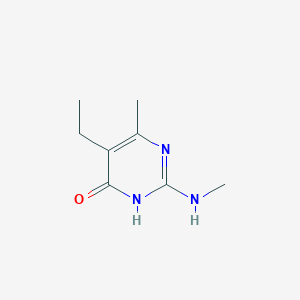
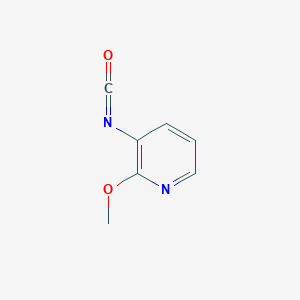

![1-[(5-Methylhexan-2-yl)amino]propan-2-ol](/img/structure/B13299333.png)
